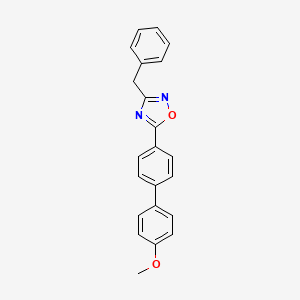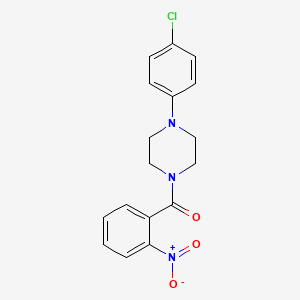![molecular formula C16H15N3O2 B5856223 4-{5-[(3,5-dimethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5856223.png)
4-{5-[(3,5-dimethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{5-[(3,5-dimethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine, also known as DMPO, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMPO is a heterocyclic compound with a pyridine ring and an oxadiazole ring. It has been studied extensively for its biological and pharmacological properties.
Wirkmechanismus
4-{5-[(3,5-dimethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine exerts its biological effects by scavenging free radicals and reactive oxygen species (ROS). It has been shown to protect cells from oxidative stress-induced damage by reducing lipid peroxidation and increasing the activity of antioxidant enzymes. 4-{5-[(3,5-dimethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine has also been found to inhibit the production of pro-inflammatory cytokines and to induce apoptosis in cancer cells (Wang et al., 2015).
Biochemical and Physiological Effects
4-{5-[(3,5-dimethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine has been found to have various biochemical and physiological effects. In vitro studies have shown that 4-{5-[(3,5-dimethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine can protect cells from oxidative stress-induced damage and can reduce the production of pro-inflammatory cytokines. In vivo studies have shown that 4-{5-[(3,5-dimethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine can reduce oxidative stress and inflammation in animal models of diseases such as diabetes, Alzheimer's disease, and cancer (Wang et al., 2015).
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 4-{5-[(3,5-dimethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine in lab experiments is its ability to scavenge free radicals and ROS, which makes it useful for studying oxidative stress-induced damage. 4-{5-[(3,5-dimethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine is also relatively easy to synthesize and has low toxicity. However, one limitation of using 4-{5-[(3,5-dimethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine is its limited solubility in water, which can make it difficult to use in certain experiments (Wang et al., 2015).
Zukünftige Richtungen
There are several future directions for the study of 4-{5-[(3,5-dimethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine. One potential direction is the development of 4-{5-[(3,5-dimethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine-based materials for use in organic electronics. 4-{5-[(3,5-dimethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine has also been studied for its potential use as a pesticide, and further research in this area could lead to the development of new and more effective pesticides. Additionally, 4-{5-[(3,5-dimethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine has been found to exhibit anticancer properties, and further research in this area could lead to the development of new cancer treatments (Wang et al., 2015).
Conclusion
4-{5-[(3,5-dimethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine is a heterocyclic compound with potential applications in various fields such as medicine, agriculture, and material science. Its ability to scavenge free radicals and ROS makes it useful for studying oxidative stress-induced damage. 4-{5-[(3,5-dimethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine has been found to exhibit antioxidant, anti-inflammatory, and anticancer properties. Further research in the area of 4-{5-[(3,5-dimethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine could lead to the development of new and more effective treatments for various diseases.
Synthesemethoden
The synthesis of 4-{5-[(3,5-dimethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine involves the reaction of 3,5-dimethylphenol with hydrazine hydrate to form 3,5-dimethylphenylhydrazine. The hydrazine derivative is then reacted with ethyl chloroacetate to form the ethyl ester of 3,5-dimethylphenylhydrazine. The resulting ester is then reacted with cyanic acid to produce 4-{5-[(3,5-dimethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine (Wang et al., 2015).
Wissenschaftliche Forschungsanwendungen
4-{5-[(3,5-dimethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine has been extensively studied for its potential applications in various fields such as medicine, agriculture, and material science. 4-{5-[(3,5-dimethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine has been found to exhibit antioxidant, anti-inflammatory, and anticancer properties. It has also been studied for its potential use as a pesticide and as a material for organic electronics.
Eigenschaften
IUPAC Name |
5-[(3,5-dimethylphenoxy)methyl]-3-pyridin-4-yl-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2/c1-11-7-12(2)9-14(8-11)20-10-15-18-16(19-21-15)13-3-5-17-6-4-13/h3-9H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLRQYOGTKXCOHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OCC2=NC(=NO2)C3=CC=NC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{5-[(3,5-Dimethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N'-{[2-(4-bromo-2,5-dimethylphenoxy)acetyl]oxy}-3-pyridinecarboximidamide](/img/structure/B5856164.png)
![17-{[(1-methyl-1H-indol-3-yl)methylene]amino}-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5856175.png)
![N-benzyl-2-methylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B5856181.png)
![N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]propanamide](/img/structure/B5856187.png)


![3-methyl-8-[(2-methyl-2-propen-1-yl)thio]-7-(3-phenylpropyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5856206.png)

![N'-(tert-butyl)-N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-ethylurea](/img/structure/B5856227.png)
![5,5-dimethyl-2-({[(3-methylbutyl)amino]carbonyl}amino)-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxamide](/img/structure/B5856234.png)


![6-ethyl-3-(4-methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5856252.png)